molecular formula C8H14N2O2 B2408938 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one CAS No. 1247571-80-7

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one

Cat. No. B2408938
CAS RN: 1247571-80-7
M. Wt: 170.212
InChI Key: QFHACGNMJCBUFQ-UHFFFAOYSA-N
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Description

The compound “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one” is a complex organic molecule. Pyrrolidine, a five-membered ring with one nitrogen atom, is a common structural motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom. It is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space. The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, palladium-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides can lead to the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines .

Scientific Research Applications

Antitubercular Activity

Pyrrolidine-2-one derivatives have been studied for their antitubercular properties. Researchers have synthesized compounds containing pyrrolidine-2-one linked to other heterocycles (such as indole and pyridine) and evaluated their efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). These derivatives showed promising activity, making them potential candidates for tuberculosis drug development .

Biologically Active Compounds

The pyrrolidine ring serves as a versatile scaffold for designing biologically active molecules. Medicinal chemists appreciate its features:

Synthesis of Novel Derivatives

Researchers have developed synthetic strategies to construct pyrrolidine-2-one derivatives:

Inhibition of Epoxide Hydrolase

Pyrrolidine-2-one derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism. Inhibition of sEH may have implications for cardiovascular diseases and inflammation .

Anticonvulsant Properties

Some pyrrolidine-2-one derivatives exhibit anticonvulsant activity. Their effects were evaluated using the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) tests. Specific substitutions on the pyrrolidine ring influenced their protective effects against seizures .

Synthesis of Pyridine N-Oxides

Pyrrolidine-2-one derivatives have been intermediates in the synthesis of pyridine N-oxides. These compounds find applications in various fields, including coordination chemistry and materials science .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is a promising area of research. The design of these compounds can be guided by the understanding of the synthetic strategies, the influence of steric factors on biological activity, and the different binding modes to enantioselective proteins .

properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8-10(3-4-12-8)6-7-1-2-9-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHACGNMJCBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one

CAS RN

1247571-80-7
Record name 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one
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